Tricos-22-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricos-22-ynoic acid is a long-chain fatty acid with a triple bond at the 22nd carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricos-22-ynoic acid typically involves the coupling of a long-chain alkyne with a carboxylic acid derivative. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkynyl halide with a carboxylic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tricos-22-ynoic acid can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The hydrogen atoms on the triple bond can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium or nickel catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Tricos-22-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cell membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Used in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action of tricos-22-ynoic acid involves its interaction with cellular membranes and enzymes. The triple bond in the molecule allows it to interact with various molecular targets, potentially disrupting normal cellular processes. This can lead to effects such as inhibition of enzyme activity or alteration of membrane fluidity .
Vergleich Mit ähnlichen Verbindungen
Tricos-22-enoic acid: Similar structure but with a double bond instead of a triple bond.
Docosanoic acid: A saturated fatty acid with a similar chain length but no unsaturation.
Ximenynic acid: Another alkynyl fatty acid with a different chain length and position of the triple bond.
Eigenschaften
CAS-Nummer |
111625-23-1 |
---|---|
Molekularformel |
C23H42O2 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
tricos-22-ynoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25) |
InChI-Schlüssel |
KLUMLDMULQCWOT-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.